(6-Propan-2-yloxypyridazin-3-yl)methanol;hydrochloride
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Description
(6-Propan-2-yloxypyridazin-3-yl)methanol;hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (6-Propan-2-yloxypyridazin-3-yl)methanol;hydrochloride, also known as EN300-6735277, is the interaction between calreticulin (CRT) and the leukocyte adhesion molecule integrin α (ITGA) . These targets play a crucial role in the adhesion and infiltration of various leukocytes .
Mode of Action
This compound interacts with its targets by associating with CRT, thereby inhibiting the adhesion and infiltration of various leukocytes . This is achieved through the blockade of the interaction between CRT and ITGA .
Biochemical Pathways
The compound this compound affects the biochemical pathway involving the interaction between CRT and ITGA . The downstream effects include the suppression of the adhesion and infiltration of leukocytes into inflamed sites .
Result of Action
The molecular and cellular effects of the action of this compound include remarkable anti-inflammatory effects demonstrated through the suppression of the adhesion and infiltration of leukocytes into the inflamed sites .
Biological Activity
(6-Propan-2-yloxypyridazin-3-yl)methanol;hydrochloride, a compound with the CAS number 2260936-74-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H14ClN3O2
- Molecular Weight : 239.69 g/mol
- Structural Features : The compound features a pyridazine ring substituted with a propan-2-yloxy group and a hydroxymethyl group, which may influence its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially affecting neurotransmission and cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a promising potential for therapeutic applications in treating infections.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. It has shown cytotoxic effects against several cancer cell lines, including:
- HeLa Cells (cervical cancer)
- A549 Cells (lung cancer)
The IC50 values indicate that the compound can effectively inhibit cell proliferation at relatively low concentrations.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
A549 | 30 |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. Results indicated that it induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
- Mechanistic Studies : Further investigations revealed that the compound interacts with specific proteins involved in cell signaling pathways, leading to alterations in gene expression associated with cell survival and proliferation.
Properties
IUPAC Name |
(6-propan-2-yloxypyridazin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-6(2)12-8-4-3-7(5-11)9-10-8;/h3-4,6,11H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCUZKVDQLEPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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